molecular formula C8H7ClN2 B116764 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145934-81-2

5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B116764
CAS No.: 145934-81-2
M. Wt: 166.61 g/mol
InChI Key: NSEANKJGGQKQEJ-UHFFFAOYSA-N
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Scientific Research Applications

5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit bothEGFR and BRAF V600E . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.

Mode of Action

It’s suggested that the compound forms a hydrogen bond with a specific residue (g485) to improve its activity . This interaction could potentially alter the conformation of the target protein, thereby inhibiting its function.

Result of Action

Similar compounds have shown antiproliferative activity, suggesting that they may inhibit cell growth .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Future Directions

Pyrrolopyridine derivatives, including “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine”, are of interest in the field of medicinal chemistry due to their potent activities against various targets . Future research may focus on the development of novel and selective inhibitors for the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position . The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

Major Products Formed

    Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced pyrrolopyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both the chlorine atom at the 5-position and the methyl group at the 2-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEANKJGGQKQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601297
Record name 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-81-2
Record name 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine (53.7 g, 0.32 mol) was treated with a 1M solution of potassium tert-butoxide in tert-butanol (515 mL) and the reaction mixture was heated at 85° C. for 1 hour. The mixture was then allowed to cool to ambient temperature and poured onto a 1:1 mixture of water/ice (ca. 1 L). The resultant precipitate was collected by filtration, washed with water and left to air dry. The resultant solid was dissolved in dichloromethane, dried (Na2SO4), filtered and evaporated then triturated with diethyl ether to afford the title compound as a grey solid (44.8 g, 83%). LCMS (Method B): RT=3.64 min, M+H+=167/169. 1H NMR (400 MHz, DMSO-d6): 8.02 (d, J=2.4 Hz, 1H), 7.83 (d, J=2.4 Hz, 1H), 6.11 (d, J=1.1 Hz, 1H), 2.40 (d, J=1.0 Hz, 3H).
Quantity
53.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
515 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

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